1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene
Description
Contextualization of Fluorinated Aromatic Ethers in Advanced Organic Chemistry
Fluorinated aromatic ethers represent a privileged class of compounds in medicinal chemistry and materials science. alfa-chemistry.com The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties. nih.gov For instance, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This is not due to the strength of the C-F bond itself, but rather the high energy barrier to forming an F-O bond, which makes alternative metabolic pathways more favorable. nih.gov
Furthermore, the high electronegativity of fluorine can influence the acidity (pKa) of nearby functional groups, modulate the conformation of molecules, and enhance their binding affinity to biological targets. alfa-chemistry.com The trifluoromethoxy group (-OCF₃), for example, is highly lipophilic and has gained importance in the development of pharmaceuticals and agrochemicals. nih.gov Fluorinated ethers, in general, exhibit good solubility and chemical stability, making them valuable as building blocks for synthesizing other organic fluorides. alfa-chemistry.com The unique properties of per- and polyfluorinated ethers have led to their use in a wide array of applications. acs.org Research into this class of compounds continues to grow, with new synthetic methods being developed to create increasingly complex fluorinated molecules. alfa-chemistry.comsibran.ru
Significance of Halogenated Benzenes as Synthetic Intermediates
Halogenated benzenes are fundamental intermediates in the chemical industry, serving as precursors for a vast range of products, including pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.com The introduction of a halogen atom onto a benzene (B151609) ring via electrophilic aromatic substitution significantly alters the ring's reactivity, making it a versatile handle for further functionalization. numberanalytics.comlibretexts.org
The nature of the halogen and its position on the ring dictate the compound's subsequent reactivity. Halogenated benzenes are key substrates in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated by electron-withdrawing groups. chemistrylearner.com They are also indispensable in modern transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, have revolutionized organic synthesis by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnumberanalytics.com The halogenated diimides, for example, are considered attractive building blocks for organic materials chemistry. acs.org The ability to selectively replace a halogen atom with a wide variety of other functional groups underscores the central role of halogenated benzenes in building molecular complexity. numberanalytics.com
Overview of Aryl Halides and Haloalkanes in Building Block Chemistry
Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring, while haloalkanes feature a halogen attached to an aliphatic carbon chain. chemistrylearner.com Both are cornerstone building blocks in organic synthesis. enamine.net The compound 1-(2-bromoethoxy)-4-chloro-2-fluorobenzene contains both an aryl halide moiety (the chloro- and fluoro-substituted benzene ring) and a haloalkane moiety (the bromoethyl group).
Aryl halides are prized for their stability and their utility in cross-coupling reactions, which are foundational to medicinal chemistry for creating libraries of new compounds. chemistrylearner.comenamine.net The reactivity of the aryl halide is dependent on the halogen, with the trend generally following I > Br > Cl > F for oxidative addition in palladium-catalyzed reactions. wikipedia.org
Haloalkanes, particularly alkyl halides, are also crucial substrates in cross-coupling reactions. numberanalytics.comrsc.org They serve as readily available sources of alkyl groups. numberanalytics.com While primary alkyl halides are widely used, recent advances have expanded the scope to include more challenging secondary alkyl halides. nih.govmit.edu The presence of both an aryl halide and a primary alkyl bromide in this compound provides two distinct points for such coupling reactions, allowing for sequential and controlled synthesis of more elaborate molecules.
Table 2: Reactivity of Halides in Cross-Coupling Reactions
| Halogen (X) in R-X | Bond | Reactivity Trend | Notes |
| Iodine (I) | C-I | Highest | Most reactive, but often more expensive and less stable. wikipedia.org |
| Bromine (Br) | C-Br | Intermediate | Offers a good balance of reactivity and stability, widely used in synthesis. wikipedia.org |
| Chlorine (Cl) | C-Cl | Lower | Less reactive due to a stronger C-Cl bond, but attractive due to lower cost of starting materials. wikipedia.org |
| Fluorine (F) | C-F | Lowest | Generally unreactive in standard cross-coupling conditions due to the very strong C-F bond. |
Research Landscape Surrounding Substituted Aryl Ethers
Substituted aryl ethers are prevalent structures in natural products, pharmaceuticals, and advanced materials. Consequently, the development of efficient methods for their synthesis is a major focus of contemporary research. acs.orgnih.gov Traditionally, the synthesis of aryl ethers, such as through the Williamson ether synthesis, often required harsh reaction conditions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrClFO |
|---|---|
Molecular Weight |
253.49 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-4-chloro-2-fluorobenzene |
InChI |
InChI=1S/C8H7BrClFO/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 |
InChI Key |
FADADPLYEVSYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OCCBr |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for the Preparation of 1 2 Bromoethoxy 4 Chloro 2 Fluorobenzene
Design Principles for Selective Functionalization of Halogenated Benzenes
The selective functionalization of benzene (B151609) rings is a cornerstone of organic synthesis. When multiple reactive sites are available, the ability to direct incoming substituents to a specific position is crucial. This is particularly true for the synthesis of polysubstituted aromatic compounds like 1-(2-bromoethoxy)-4-chloro-2-fluorobenzene, where the relative positions of the chloro and fluoro atoms are fixed.
Regioselective Introduction of Chloro and Fluoro Substituents
The introduction of chloro and fluoro substituents onto a benzene ring is typically achieved through electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring. Both chlorine and fluorine are halogens, and they exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+M).
For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups. However, the resonance effect, which involves the donation of a lone pair of electrons to the aromatic ring, increases the electron density at the ortho and para positions. This makes halogens ortho-, para-directing deactivators.
In the context of synthesizing the precursor to this compound, which is likely 4-chloro-2-fluorophenol (B1580588), a plausible route involves the chlorination of 2-fluorophenol or 4-chlorophenol. The hydroxyl group (-OH) is a strong activating group and is also ortho-, para-directing. Therefore, the starting material and the order of halogen introduction are critical for achieving the desired substitution pattern.
Strategies for Ortho-, Meta-, and Para-Directed Substitutions
The outcome of an electrophilic aromatic substitution reaction is largely determined by the nature of the substituent already on the benzene ring. These substituents can be broadly categorized into two groups: activating and deactivating.
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. Activating groups are typically ortho-, para-directing. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups.
Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles. Most deactivating groups are meta-directing. Examples include nitro (-NO2), carbonyl (-C=O), and cyano (-CN) groups.
Halogens are an exception, being deactivating yet ortho-, para-directing. The table below summarizes the directing effects of common functional groups.
| Directing Effect | Activating/Deactivating | Examples |
| Ortho, Para | Activating | -OH, -NH2, -OR, -R |
| Ortho, Para | Deactivating | -F, -Cl, -Br, -I |
| Meta | Deactivating | -NO2, -CN, -SO3H, -C(O)R |
Etherification Routes for Aromatic Systems
The formation of the ether linkage in this compound is a critical step in its synthesis. This is typically achieved by reacting a halogenated phenol (B47542) with a suitable alkylating agent.
Williamson Ether Synthesis Approaches in the Context of Halogenated Phenols
The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers. francis-press.com It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.com For the synthesis of aryl ethers, the reaction is most effective when a phenoxide is used as the nucleophile and an alkyl halide as the electrophile. francis-press.com
In the synthesis of this compound, the precursor would be 4-chloro-2-fluorophenol. This phenol is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and attacks the alkyl halide.
A common reagent for introducing the 2-bromoethoxy group is 1,2-dibromoethane (B42909). In this reaction, one of the bromine atoms in 1,2-dibromoethane acts as the leaving group. The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), to facilitate the SN2 reaction. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate by improving the solubility of the phenoxide in the organic phase. semanticscholar.org
A proposed reaction scheme is as follows:
4-chloro-2-fluorophenol + 1,2-dibromoethane --(Base, Solvent)--> this compound
The table below outlines plausible reaction conditions for the Williamson ether synthesis of this compound.
| Parameter | Condition |
| Substrates | 4-chloro-2-fluorophenol, 1,2-dibromoethane |
| Base | K2CO3, NaOH, or NaH |
| Solvent | Acetone, DMF, or Acetonitrile (B52724) |
| Catalyst | Optional: Phase-transfer catalyst (e.g., TBAB) |
| Temperature | Room temperature to reflux |
Alternative C-O Bond Forming Reactions with Bromoethanol Derivatives
While the Williamson ether synthesis is a robust method, other C-O bond-forming reactions can also be considered, particularly if the substrates are sterically hindered or sensitive to the basic conditions of the Williamson synthesis.
One such alternative is the Mitsunobu reaction . This reaction allows for the conversion of a primary or secondary alcohol to an ether in the presence of a phenol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of stereochemistry at the alcohol carbon. For the synthesis of this compound, 2-bromoethanol (B42945) would be used as the alcohol component.
Another powerful alternative is the Buchwald-Hartwig C-O coupling reaction . This palladium-catalyzed cross-coupling reaction can form an ether bond between an aryl halide and an alcohol. While typically used to couple aryl halides with alcohols, variations of this reaction can also be applied to the etherification of phenols. This method is particularly useful for forming C-O bonds with sterically hindered substrates.
The following table compares these etherification methods:
| Reaction | Key Reagents | Advantages | Disadvantages |
| Williamson Ether Synthesis | Base, Alkyl Halide | Simple, widely applicable | Requires strong base, not suitable for tertiary alkyl halides |
| Mitsunobu Reaction | PPh3, DEAD/DIAD | Mild conditions, stereochemical control | Stoichiometric phosphine (B1218219) oxide byproduct |
| Buchwald-Hartwig C-O Coupling | Pd catalyst, Ligand, Base | High functional group tolerance, good for hindered substrates | Requires expensive catalyst and ligands |
Introduction of the 2-Bromoethoxy Moiety
The final step in the synthesis of this compound involves the introduction of the 2-bromoethoxy group onto the 4-chloro-2-fluorophenol scaffold. As detailed in the Williamson ether synthesis section, this is most commonly achieved by reacting the corresponding phenoxide with 1,2-dibromoethane.
The choice of reaction conditions is crucial to ensure a good yield of the desired product and to minimize side reactions. A potential side reaction is the further reaction of the product to form a diether, where two molecules of the phenoxide react with one molecule of 1,2-dibromoethane. To favor the formation of the desired mono-ether, an excess of 1,2-dibromoethane is typically used.
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is typically isolated by extraction and purified by column chromatography or distillation.
Bromination Chemistry in the Synthesis of Bromoethyl Ethers
The introduction of a bromoethyl group is a foundational step in forming the ether linkage in the target molecule. Bromination chemistry offers several pathways to generate the necessary bromoethyl precursors. One common method involves the bromination of alcohols. For instance, a precursor like 2-phenoxyethanol could be treated with a brominating agent to replace the hydroxyl group with a bromine atom. Reagents such as N-Bromosuccinimide (NBS) are often employed for the bromination of various unsaturated and aromatic compounds under mild conditions. cambridgescholars.com Other methods might involve the use of elemental bromine or hydrobromic acid. google.com The choice of brominating agent and reaction conditions is crucial to ensure high yield and selectivity, minimizing the formation of byproducts. cambridgescholars.com
Coupling Reactions Involving Bromoethane Precursors
The Williamson ether synthesis is a classic and widely used method for preparing ethers, including the target compound. edubirdie.comfrancis-press.com This reaction involves the coupling of an alkoxide (or phenoxide) with an alkyl halide. francis-press.com In the context of synthesizing this compound, the most direct application of this method would involve the reaction of a 4-chloro-2-fluorophenoxide salt with 1,2-dibromoethane.
The phenoxide is typically generated in situ by treating 4-chloro-2-fluorophenol with a strong base like sodium hydroxide or potassium hydroxide. miracosta.edu The resulting nucleophilic phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 (bimolecular nucleophilic substitution) reaction, displacing one of the bromide ions. masterorganicchemistry.com To favor the desired monosubstitution product and avoid the formation of a diether byproduct, an excess of the dihaloalkane is often used. The reaction is influenced by factors such as the choice of solvent, temperature, and the nature of the base. francis-press.comfrancis-press.com Non-protic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective for this transformation. francis-press.com
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Type |
| 4-chloro-2-fluorophenol | 1,2-dibromoethane | KOH / NaOH | DMF / DMSO | Williamson Ether Synthesis (SN2) |
Multistep Synthetic Sequences and Retrosynthetic Analysis
Designing a multistep synthesis requires careful planning, often guided by the principles of retrosynthetic analysis. wikipedia.orgyoutube.com This technique involves mentally deconstructing the target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the primary disconnection is at the ether oxygen, suggesting a Williamson ether synthesis as the key bond-forming step. This leads back to two key fragments: the 4-chloro-2-fluorophenol unit and a C2-bromoethoxy unit (represented by a synthon like +CH2CH2Br). youtube.com
Sequential Halogenation and Etherification Strategies
Etherification followed by Halogenation: One could start with a simpler phenol, such as 2-fluorophenol, perform the etherification with 1,2-dibromoethane to form 1-(2-bromoethoxy)-2-fluorobenzene, and then introduce the chlorine atom at the 4-position of the aromatic ring. However, this approach can be complicated by regioselectivity issues during the chlorination step, as the existing ether group will direct the incoming electrophile, potentially leading to a mixture of isomers.
Halogenation followed by Etherification: A more controlled approach involves preparing the fully substituted phenol, 4-chloro-2-fluorophenol, first. This precursor can be synthesized from commercially available starting materials like 4-chloro-2-fluoroaniline through a Sandmeyer-type reaction. chemicalbook.com Once the desired halogenation pattern on the aromatic ring is established, the etherification step is carried out as described previously. This sequence generally offers better control over the final structure and avoids the challenges of regioselective halogenation on a more complex intermediate.
Convergent versus Linear Synthesis Design
The choice between a linear and a convergent synthesis strategy is a critical aspect of planning. pediaa.comchemistnotes.comdifferencebetween.com
Catalytic Approaches in the Synthesis of Halogenated Aromatic Ethers
Modern synthetic chemistry has increasingly turned to catalytic methods to improve the efficiency and scope of reactions like etherification.
Transition Metal-Catalyzed Etherification Reactions
While the Williamson ether synthesis is robust, transition metal-catalyzed reactions, such as the Ullmann condensation and Buchwald-Hartwig amination-type C-O couplings, offer powerful alternatives for forming aryl ether bonds. organic-chemistry.org These reactions typically employ copper or palladium catalysts. organic-chemistry.orgiupac.org
In a potential catalytic route to the target molecule, a copper catalyst could be used to couple 4-chloro-2-fluorophenol with a bromoethanol derivative. organic-chemistry.org For example, the Ullmann reaction often uses a copper salt or oxide in the presence of a base to facilitate the coupling of an aryl halide with an alcohol. organic-chemistry.org Palladium-catalyzed systems, often utilizing specialized phosphine ligands, have also been developed for the efficient synthesis of a wide range of aryl ethers from aryl halides or triflates and alcohols. organic-chemistry.orgsemanticscholar.org These catalytic methods can sometimes offer milder reaction conditions and broader functional group tolerance compared to the classical Williamson synthesis. organic-chemistry.org Recent research has focused on developing more economical and environmentally friendly catalysts, including those based on copper, nickel, and ruthenium, to facilitate these transformations. iupac.orgnih.gov
Phase-Transfer Catalysis in Alkylation Reactions
The synthesis of this compound is typically achieved via a Williamson ether synthesis, an O-alkylation reaction involving a phenoxide and an alkyl halide. Phase-Transfer Catalysis (PTC) has emerged as a highly effective methodology to facilitate this type of reaction, which involves reactants present in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkylating agent). crdeepjournal.org
PTC enhances reaction rates, improves yields, and allows for milder reaction conditions. The process involves a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, which transports the phenoxide anion from the aqueous or solid phase into the organic phase. crdeepjournal.org In this organic phase, the "naked" anion is more reactive and can efficiently react with the alkylating agent, 1,2-dibromoethane.
The primary advantages of employing PTC in the synthesis of this compound include:
Use of Inexpensive Bases: Strong, hazardous, and expensive bases like sodium hydride can be replaced with inexpensive and safer inorganic bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). jk-sci.comphasetransfer.com
Milder Conditions: The reactions can often be carried out at lower temperatures, reducing energy consumption and minimizing side reactions. mdpi.com
Increased Efficiency: By facilitating the transport of the nucleophile to the reaction site, PTC overcomes the insolubility barrier, leading to faster reaction times and higher product yields. crdeepjournal.org
The general mechanism involves the deprotonation of the starting material, 4-chloro-2-fluorophenol, by a base in the aqueous phase. The resulting phenoxide anion forms an ion pair with the cationic head of the PTC catalyst. This lipophilic ion pair then diffuses into the organic phase to react with 1,2-dibromoethane.
Table 1: Common Phase-Transfer Catalysts for O-Alkylation
| Catalyst Name | Abbreviation | Type |
|---|---|---|
| Tetrabutylammonium bromide | TBAB | Quaternary Ammonium Salt |
| Tetrabutylammonium hydrogen sulfate | TBAHS | Quaternary Ammonium Salt |
| Benzyltriethylammonium chloride | BTEAC | Quaternary Ammonium Salt |
| Aliquat 336 (Tricaprylylmethylammonium chloride) | - | Quaternary Ammonium Salt |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry is a foundational approach to chemical synthesis that aims to design products and processes that minimize the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound involves a holistic evaluation of the entire synthetic route, from starting materials to final product, with a focus on sustainability and environmental impact.
Solvent Selection and Minimization
Solvents are a major contributor to the environmental footprint of a chemical process, often accounting for the largest portion of the mass and energy used. acsgcipr.org Green chemistry principles advocate for the minimization of solvent use or the selection of environmentally benign solvents.
Traditionally, Williamson ether synthesis has been performed in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. jk-sci.compharmaxchange.info While effective, these solvents are now considered undesirable due to their toxicity and high boiling points, which makes their removal and recycling energy-intensive.
Greener solvent strategies for the synthesis of this compound include:
Water: As the most environmentally benign solvent, water is an ideal choice. The use of PTC or micellar catalysis can enable efficient O-alkylation in aqueous media, overcoming the insolubility of the organic reactants. mdpi.comresearchgate.net
Solvent-Free Conditions: Performing the reaction without a solvent is a highly effective green strategy. This can be achieved by grinding the reactants together, sometimes with the aid of a solid support, or by using one of the reactants in excess as the solvent. These methods are often paired with microwave or ultrasonic energy sources. mdpi.comresearchgate.net
Table 2: Classification of Solvents for O-Alkylation Reactions
| Classification | Examples | Rationale |
|---|---|---|
| Preferred | Water, Ethanol, 2-Propanol | Low toxicity, renewable, biodegradable, safe. |
| Usable | Acetone, Toluene, Cyclohexane | Moderate concerns regarding toxicity or environmental persistence. |
| Undesirable | Dichloromethane, Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High toxicity (carcinogenic, reprotoxic), difficult to recycle, environmentally persistent. |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the desired product. A high atom economy indicates that minimal waste is generated.
The synthesis of this compound via the Williamson ether synthesis involves the reaction of 4-chloro-2-fluorophenol with 1,2-dibromoethane in the presence of a base, such as sodium hydroxide.
Reaction: C₆H₄ClFO + C₂H₄Br₂ + NaOH → C₈H₇BrClFO + NaBr + H₂O
The theoretical atom economy for this reaction is calculated as follows:
Molecular Weight of Product (C₈H₇BrClFO): 269.49 g/mol
Molecular Weight of Reactants (C₆H₄ClFO + C₂H₄Br₂ + NaOH): 146.55 + 187.86 + 40.00 = 374.41 g/mol
Atom Economy = (MW of Product / Total MW of Reactants) x 100
Atom Economy ≈ 72%
An atom economy of 72% indicates that 28% of the reactant mass is converted into byproducts (sodium bromide and water). While this is not a perfectly atom-economical reaction, it is significantly better than many classical organic reactions. It is crucial to distinguish atom economy from reaction yield. A reaction can have a 95% yield but a low atom economy, meaning that while most of the limiting reactant was converted to the desired product, a large amount of mass was still lost in the form of byproducts from other reagents.
Emerging Environmentally Benign Synthetic Protocols
To further enhance the green credentials of the synthesis of this compound, several emerging protocols can be applied. These methods often focus on alternative energy sources to reduce reaction times and energy consumption.
Microwave-Assisted Synthesis: Microwave irradiation has proven to be a powerful tool in organic synthesis. It provides rapid and uniform heating, which can dramatically shorten reaction times from hours to mere minutes. mdpi.combenthamdirect.com This often leads to higher yields and cleaner product profiles by minimizing the formation of thermal degradation byproducts. Microwave-assisted O-alkylation can be performed with or without solvents and PTCs, making it a versatile green technique. researchgate.net
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote synthesis through acoustic cavitation. The intense local heating and pressure generated by the collapse of cavitation bubbles can enhance mass transfer and reaction rates in heterogeneous solid-liquid or liquid-liquid systems. mdpi.com This can sometimes eliminate the need for a phase-transfer catalyst altogether. rsc.orgresearchgate.net
Micellar Catalysis: This technique involves using surfactants in water to form micelles. These micelles act as nanoreactors, creating a hydrophobic core where the organic substrates can congregate and react, while the hydrophilic exterior allows for dispersal in the aqueous medium. researchgate.net This approach effectively mimics the use of an organic solvent but within a benign aqueous system, making it a promising green alternative for O-alkylation. scirp.org
Table 3: Comparison of Synthetic Protocols for O-Alkylation
| Protocol | Typical Reaction Time | Energy Source | Key Advantages |
|---|---|---|---|
| Conventional Heating | Several hours | Thermal (Heating Mantle) | Well-established, simple equipment. |
| Microwave-Assisted | 2-15 minutes | Microwave Radiation | Drastically reduced reaction time, higher yields, energy efficiency. mdpi.com |
| Ultrasound-Assisted | 10-60 minutes | High-Frequency Sound Waves | Enhanced rates in heterogeneous systems, may eliminate need for PTC. mdpi.comresearchgate.net |
| Micellar Catalysis | Varies (often hours) | Thermal | Allows reaction in water, avoids volatile organic solvents. researchgate.net |
Reactivity and Mechanistic Investigations of 1 2 Bromoethoxy 4 Chloro 2 Fluorobenzene
Nucleophilic Substitution Reactions on the Aromatic Ring
The presence of three halogen atoms renders the aromatic ring of 1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene electron-deficient and thus activated towards nucleophilic aromatic substitution (SNAr).
Nucleophilic aromatic substitution is a primary reaction pathway for electron-poor aromatic compounds. masterorganicchemistry.com Unlike the SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism does not involve a direct backside attack, which is sterically hindered by the benzene (B151609) ring. wikipedia.org Instead, it typically proceeds through a two-step addition-elimination mechanism. uomustansiriyah.edu.iq
A distinctive feature of the SNAr reaction is the relative reactivity of halogen leaving groups, which often follows the order F > Cl ≈ Br > I. wikipedia.orguomustansiriyah.edu.iq This is the reverse of the order seen in SN2 reactions, where iodide is the best leaving group due to the weakness of the carbon-iodine bond. wikipedia.org In SNAr, the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comuomustansiriyah.edu.iq
The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, facilitating the initial attack by the nucleophile. uomustansiriyah.edu.iq Furthermore, the inductive effect of fluorine is most effective at stabilizing the negative charge in the Meisenheimer complex, lowering the transition state energy for the first step. uomustansiriyah.edu.iqnih.gov Consequently, in this compound, the fluorine atom is the most likely site for nucleophilic substitution under typical SNAr conditions, despite the C-F bond being the strongest carbon-halogen bond. The chlorine atom would be the next most probable leaving group, significantly more reactive than a bromine atom in an equivalent position. nih.gov
| Leaving Group (X) | Relative Rate (kX/kI) | Governing Factor |
|---|---|---|
| F | ~3300 | High electronegativity stabilizes Meisenheimer complex |
| Cl | ~4.5 | Moderate electronegativity and polarizability |
| Br | ~4.0 | Similar to Chlorine |
| I | 1 | Lowest electronegativity in the series |
This table is based on generalized data for activated aryl halides to illustrate the principle of the "element effect" in SNAr reactions. uomustansiriyah.edu.iq
The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, particularly when they are positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org These groups activate the ring towards attack by making it more electrophilic and, more importantly, by stabilizing the anionic Meisenheimer intermediate through resonance or induction. wikipedia.orguomustansiriyah.edu.iq
In this compound, all three substituents contribute to the activation of the ring.
Fluorine (ortho to Cl, meta to the ether): Strongly electron-withdrawing via the inductive effect (-I), it activates the entire ring and is the most likely leaving group. uomustansiriyah.edu.iq
Chlorine (para to the ether, ortho to F): Also a strong electron-withdrawing group via the inductive effect, it activates the ring for attack and can itself be a leaving group, though it is less reactive than fluorine. nih.gov
Reactivity of the Bromoethoxy Side Chain
The bromoethoxy side chain offers a different set of reaction possibilities, independent of the aromatic ring's chemistry. The carbon-bromine bond is a key functional group for both nucleophilic and radical transformations.
The structure of this compound is well-suited for intramolecular cyclization. The oxygen atom of the ethoxy group can act as an internal nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This process, an intramolecular variant of the Williamson ether synthesis, typically proceeds via an SN2 mechanism.
Such a reaction would result in the formation of a five-membered heterocyclic ring fused to the benzene ring, specifically a 6-chloro-8-fluoro-2,3-dihydrobenzo[b] wikipedia.orgresearchgate.netdioxine. The formation of five- and six-membered rings through intramolecular cyclization is generally kinetically and thermodynamically favored. researchgate.net This type of cyclization is a common strategy for the synthesis of oxygen-containing heterocyles. researchgate.netbeilstein-journals.org
The carbon-bromine bond in the bromoethoxy side chain is relatively weak and can be cleaved homolytically to generate a carbon-centered radical. This process can be initiated by heat or, more commonly, by photochemical irradiation or the use of a radical initiator such as azobisisobutyronitrile (AIBN). thieme-connect.de
Once formed, the primary alkyl radical can undergo several transformations. One possibility is an intramolecular radical addition, where the radical attacks the aromatic ring. However, a more common pathway for alkyl radicals derived from alkyl halides is intermolecular reaction. For instance, in the presence of suitable radical acceptors, it could participate in atom transfer radical addition (ATRA) reactions. thieme-connect.de The bromine radical generated during the chain propagation can also participate in various addition or abstraction reactions, depending on the reaction conditions and substrates present. thieme-connect.dersc.org
External Nucleophilic Displacements at the Bromine Center
The aliphatic bromine atom in the 2-bromoethoxy group of this compound is susceptible to external nucleophilic displacement. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, given that the bromine is attached to a primary carbon. In this pathway, a nucleophile directly attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step.
The rate and efficiency of this displacement are influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles, such as thiolates, cyanides, and azides, are generally effective in displacing the bromide. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetone, which can solvate the cation of the nucleophilic salt without significantly solvating the nucleophile itself, thus enhancing its reactivity.
| Nucleophile | Solvent | Typical Conditions | Product Type |
|---|---|---|---|
| Sodium azide (B81097) (NaN3) | DMF | Room Temperature to 50 °C | Alkyl azide |
| Potassium cyanide (KCN) | Ethanol/Water | Reflux | Alkyl nitrile |
| Sodium thiophenoxide (NaSPh) | Ethanol | Room Temperature | Alkyl phenyl sulfide |
| Ammonia (B1221849) (NH3) | Ethanol | Elevated Temperature/Pressure | Primary amine |
Cross-Coupling Chemistry for Aryl Halides
The substituted benzene ring of this compound features two halogen atoms, chlorine and fluorine, which can potentially participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. wikipedia.org For this compound, these reactions would primarily occur at the C-Cl bond, as the C-F bond is significantly less reactive under typical palladium catalysis conditions. diva-portal.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netrsc.org It is a versatile method for forming biaryl linkages. For successful coupling of an aryl chloride, a strong electron-donating phosphine (B1218219) ligand is often required to facilitate the oxidative addition step. nih.gov
Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction forms a new carbon-carbon bond at the vinylic position of the alkene. diva-portal.org The reaction is highly selective for the trans isomer. organic-chemistry.org
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.orgnih.gov
| Reaction | Coupling Partner | Typical Catalyst System | Base | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)2 | Pd(OAc)2 / SPhos | K3PO4 | Aryl-Aryl |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)2 / P(o-tolyl)3 | Et3N | Aryl-Vinyl |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI | Et3N / Piperidine | Aryl-Alkynyl |
The catalytic cycles of palladium-catalyzed cross-coupling reactions involve a sequence of fundamental steps. After the initial oxidative addition of the aryl halide to the Pd(0) center to form an arylpalladium(II) complex, two key steps are migratory insertion and reductive elimination. nih.gov
Migratory Insertion: This step is characteristic of reactions like the Heck reaction. nih.gov The alkene coordinates to the arylpalladium(II) complex, and the aryl group then migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon sigma bond and a new alkylpalladium(II) intermediate. acs.orgyoutube.com In some specialized cases, migratory insertion of carbenes into Pd-C bonds has also been investigated. acs.org
Reductive Elimination: This is the final step in most cross-coupling cycles, responsible for forming the desired product and regenerating the Pd(0) catalyst. youtube.com In this step, the two organic groups attached to the palladium(II) center (e.g., the aryl group and the vinyl, alkynyl, or second aryl group) couple and are eliminated from the metal center. nih.gov This process reduces the oxidation state of palladium from +2 back to 0, allowing it to re-enter the catalytic cycle.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is highly dependent on the identity of the halogen. The general order of reactivity is I > Br > OTf > Cl >> F. nrochemistry.com This trend is primarily dictated by the carbon-halogen bond dissociation energy.
C-Cl Bond: The C-Cl bond is strong enough to require potent catalyst systems, often involving bulky, electron-rich phosphine ligands, to facilitate the rate-limiting oxidative addition step. diva-portal.org However, numerous effective protocols exist for the cross-coupling of aryl chlorides. acs.org
C-F Bond: The C-F bond is the strongest carbon-halogen bond, making aryl fluorides generally unreactive under standard palladium cross-coupling conditions. diva-portal.orgmdpi.com Activating the C-F bond for cross-coupling is a significant challenge in organic synthesis and typically requires specialized catalysts, harsh reaction conditions, or the use of electron-deficient fluoroarenes. rsc.org
For this compound, this reactivity difference allows for selective functionalization at the C-Cl position while leaving the C-F bond intact.
Electrophilic Aromatic Substitution (EAS) Reactivity Profile
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.orgmasterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring. libretexts.orgwizeprep.com
The benzene ring of this compound has three substituents: a 2-bromoethoxy group, a chlorine atom, and a fluorine atom. Their combined influence determines the position of incoming electrophiles.
-OCH2CH2Br (Ether) Group: The alkoxy group is an activating group and a strong ortho, para-director. wizeprep.com It donates electron density to the ring via a strong resonance effect (+R effect) from the oxygen's lone pairs, which outweighs its inductive electron-withdrawing effect (-I effect). This donation stabilizes the cationic intermediate (arenium ion) formed during the attack, particularly when the electrophile adds to the ortho or para positions. libretexts.org
-Cl (Chloro) and -F (Fluoro) Groups: Halogens are deactivating groups, yet they are also ortho, para-directors. pressbooks.pubunizin.org Their strong inductive electron-withdrawing effect (-I effect) makes the ring less nucleophilic than benzene, thus deactivating it towards EAS. uci.edu However, they can donate electron density through resonance (+R effect), which preferentially stabilizes the arenium ion when attack occurs at the ortho and para positions. pressbooks.pub
In this compound, the directing effects of the substituents must be considered collectively. The powerful ortho, para-directing effect of the bromoethoxy group is the dominant influence. The available positions for substitution are C3, C5, and C6.
Position C6: ortho to the strongly activating ether group.
Position C3: ortho to the fluorine and meta to the ether and chlorine.
Position C5: meta to the ether and fluorine and ortho to the chlorine.
Given that the alkoxy group is a much stronger activator than halogens are deactivators, electrophilic attack will be predominantly directed to the positions that are ortho or para to the ether. The para position (C4) is already occupied by chlorine. Therefore, the most likely position for electrophilic attack is the C6 position, which is ortho to the highly activating ether group and is sterically accessible.
| Substituent | Effect on Reactivity | Directing Effect | Dominant Electronic Effect |
|---|---|---|---|
| -OCH2CH2Br | Activating | Ortho, Para | Resonance Donation (+R) |
| -Cl | Deactivating | Ortho, Para | Inductive Withdrawal (-I) |
| -F | Deactivating | Ortho, Para | Inductive Withdrawal (-I) |
Regioselectivity in Electrophilic Attack on the Halogenated Aromatic Core
The regioselectivity of electrophilic attack on the aromatic ring of this compound is governed by the interplay of the electronic and steric effects of its three substituents: the 2-bromoethoxy group (-OCH2CH2Br), the fluorine atom (-F), and the chlorine atom (-Cl). In electrophilic aromatic substitution, the incoming electrophile will preferentially bond to the position on the benzene ring that is most activated and least sterically hindered.
The directing effects of these substituents are summarized in the table below. The 2-bromoethoxy group is an activating group because the oxygen atom can donate electron density to the ring through resonance. It is an ortho, para-director. The fluorine and chlorine atoms are deactivating groups due to their electronegativity, which withdraws electron density from the ring inductively. However, they are also ortho, para-directors because of their ability to donate electron density through resonance.
| Substituent | Electronic Effect | Directing Effect |
| -OCH2CH2Br | Activating (Resonance) | ortho, para |
| -F | Deactivating (Inductive) | ortho, para |
| -Cl | Deactivating (Inductive) | ortho, para |
Considering the positions on the benzene ring of this compound, the potential sites for electrophilic attack are positions 3, 5, and 6.
Position 3: This position is ortho to the 2-bromoethoxy group and meta to the chlorine atom.
Position 5: This position is para to the 2-bromoethoxy group and ortho to the chlorine atom.
Position 6: This position is ortho to the 2-bromoethoxy group and ortho to the fluorine atom.
The 2-bromoethoxy group is the strongest activating group, and therefore, electrophilic attack will be directed to the positions ortho and para to it. The para position (position 5) is sterically more accessible than the ortho positions. However, the ortho positions (3 and 6) are also potential sites of reaction. The fluorine and chlorine atoms, being deactivating, will disfavor electrophilic attack at the positions ortho and para to them.
Given these considerations, the most likely site for electrophilic attack is position 5 , which is para to the strongly activating 2-bromoethoxy group and ortho to the deactivating chlorine group. Attack at position 3 is also possible, being ortho to the activating group. Attack at position 6 is the least likely of the three due to the steric hindrance from the adjacent fluorine and 2-bromoethoxy groups.
Photoinduced and Redox-Mediated Transformations
Photoinduced and redox-mediated reactions offer alternative pathways for the transformation of this compound, particularly for the activation of its aryl-halide bonds.
Photoredox Catalysis for Aryl Halide Activation
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netchemrxiv.org This methodology can be applied to the activation of aryl halides, including the chloro and fluoro substituents on the benzene ring of this compound. The challenge lies in the high reduction potentials of aryl chlorides and fluorides, which often require potent photoreductants. capes.gov.br
One strategy involves the use of a photocatalyst that, upon excitation with visible light, can engage in a single-electron transfer (SET) with the aryl halide. This generates a radical anion, which can then fragment to produce an aryl radical. This highly reactive intermediate can then participate in a variety of coupling reactions. nih.govacs.org
For a molecule like this compound, selective activation of one of the halogen atoms would be a key challenge. The relative ease of reduction of the carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl > C-F. While the molecule contains a bromoalkyl group, the focus here is on the aryl halides. The C-Cl bond would be more susceptible to reduction than the C-F bond. Therefore, photoredox-mediated reactions would likely involve the initial activation of the C-Cl bond.
Electron Transfer Processes in Reaction Mechanisms
Electron transfer is a fundamental step in many chemical transformations, including those involving halogenated aromatic compounds. youtube.com In the context of this compound, electron transfer processes can be initiated either electrochemically or through the use of chemical reductants or oxidants.
The reduction of the aryl halide moieties can lead to the formation of radical anions, as discussed in the context of photoredox catalysis. These radical anions are key intermediates that can undergo a variety of subsequent reactions, including fragmentation, dimerization, or reaction with other radical species.
Oxidative electron transfer from the aromatic ring is also a possibility, particularly given the presence of the electron-donating 2-bromoethoxy group. This would generate a radical cation, which could then undergo nucleophilic attack or other transformations. The regioselectivity of such reactions would be influenced by the distribution of the positive charge in the radical cation, which is in turn determined by the electronic properties of the substituents.
The bromoethoxy side chain also introduces the possibility of intramolecular electron transfer processes, where an electron is transferred from the aromatic ring to the bromoalkyl group, or vice versa. Such processes could lead to complex cyclization or rearrangement reactions.
The cleavage of ethers by strong acids like HBr or HI is a classic reaction that proceeds via nucleophilic substitution. libretexts.orglibretexts.orgyoutube.com For an aryl alkyl ether like this compound, the reaction would involve protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl carbon, leading to the formation of a phenol (B47542) and a dihaloalkane. The aromatic C-O bond is generally resistant to cleavage under these conditions. libretexts.orglibretexts.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as the cornerstone for the structural determination of 1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene. Through the analysis of various nuclei (¹H, ¹³C, ¹⁹F) and the application of multidimensional techniques, a complete picture of the molecule's framework can be assembled.
The ¹H NMR spectrum provides critical information about the number and environment of protons in the molecule. The spectrum is divided into two distinct regions: the aromatic region, corresponding to the protons on the benzene (B151609) ring, and the aliphatic region, for the protons of the bromoethoxy side chain.
Aromatic Protons: The trisubstituted benzene ring gives rise to three distinct signals in the downfield region of the spectrum. The precise chemical shifts and coupling patterns are influenced by the electronic effects of the fluorine, chlorine, and bromoethoxy substituents. The fluorine and oxygen atoms act as ortho, para-directing activators, while the chlorine is a deactivating ortho, para-director. The proton ortho to the fluorine atom is expected to show coupling to both the adjacent proton and the fluorine nucleus.
Aliphatic Protons: The bromoethoxy group features two methylene groups (-OCH₂- and -CH₂Br), which appear as two distinct signals in the upfield region. These signals are expected to be triplets due to spin-spin coupling with each other (³JHH coupling). The protons of the methylene group adjacent to the oxygen atom (-OCH₂-) are deshielded and appear at a lower field compared to the methylene group attached to the bromine atom (-CH₂Br), which is also deshielded due to the electronegativity of the halogen.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H | 6.90 - 7.50 | Multiplet | 2-9 |
| -OCH₂- | ~4.30 | Triplet | ~6-7 |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two carbons of the bromoethoxy chain.
The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon atom directly bonded to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The carbons ortho and meta to the fluorine will also exhibit smaller couplings (²JCF and ³JCF). The electronegativity of the substituents (O > Cl > Br) also plays a key role in determining the chemical shifts. stackexchange.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
|---|---|---|
| C-F | 155 - 160 | ¹J ≈ 245 |
| C-Cl | 125 - 130 | ³J ≈ 3-4 |
| C-O | 150 - 155 | ²J ≈ 10-15 |
| Aromatic C-H | 115 - 130 | J ≈ 3-25 |
| Aromatic C-H | 115 - 130 | J ≈ 3-25 |
| Aromatic C-H | 115 - 130 | J ≈ 3-25 |
| -OCH₂- | 65 - 70 | N/A |
¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom. azom.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of an aryl fluoride. azom.com The multiplicity of the signal will be a multiplet, likely a triplet of doublets or a doublet of doublets of doublets, arising from couplings to the ortho and meta protons on the aromatic ring.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A cross-peak between the two aliphatic triplets would confirm their connectivity in the bromoethoxy chain. Similarly, correlations between adjacent aromatic protons would help to delineate the substitution pattern on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated aromatic and aliphatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, HMBC would show a correlation from the -OCH₂- protons to the aromatic carbon atom bonded to the oxygen, thus confirming the ether linkage.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and the molecular formula of this compound, which is C₈H₇BrClFO. A key feature in the mass spectrum will be the characteristic isotopic pattern of the molecular ion peak due to the presence of two halogens, bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). docbrown.info This results in a distinctive cluster of peaks for the molecular ion and any fragments containing these halogens.
Table 3: Predicted HRMS Data for this compound (C₈H₇BrClFO)
| Ion | Exact Mass (Da) |
|---|---|
| [M]⁺ (C₈H₇⁷⁹Br³⁵ClFO) | 251.9353 |
| [M+2]⁺ | 253.9332 |
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways, including cleavage of the ether bond, loss of the bromoethyl group, and sequential loss of halogen atoms. The analysis of these fragment ions provides further confirmation of the proposed structure.
Fragmentation Pathways under Electron Ionization (EI) and Electrospray Ionization (ESI) Conditions
Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound through controlled fragmentation. The fragmentation patterns are highly dependent on the ionization technique employed.
Under Electron Ionization (EI) , the high-energy electrons typically induce extensive fragmentation, providing a detailed fingerprint of the molecule. The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be highly characteristic due to the presence of both chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). libretexts.org This results in a complex cluster of peaks for the molecular ion and any fragments containing these halogens.
Common fragmentation pathways for halogenated aromatic ethers in EI-MS often involve cleavage of the ether bond. researchgate.net Key predicted fragmentation steps for this compound include:
Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen atom, leading to the formation of a stabilized oxonium ion.
Cleavage of the C-Br bond: Loss of a bromine radical from the ethoxy side chain.
Cleavage of the Ar-O bond: Separation of the bromoethoxy group from the aromatic ring, resulting in a halogenated phenoxy radical and a bromoethyl cation, or vice versa.
Loss of the entire ethoxy group: Cleavage of the ether C-O bond can lead to the formation of a 4-chloro-2-fluorophenoxy cation.
Electrospray Ionization (ESI) is a softer ionization technique that typically results in less fragmentation. For a neutral molecule like this compound, ESI would likely produce protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺) in positive ion mode. The fragmentation in ESI-MS/MS would be induced by collision-induced dissociation (CID) of a selected precursor ion, often leading to more predictable fragmentation pathways, such as the neutral loss of the bromoethyl group.
Table 1: Predicted Key Mass Fragments for this compound under EI Conditions
| Predicted Fragment Ion | Proposed Structure/Loss |
| [C₈H₇BrClFO]⁺ | Molecular Ion (M⁺) |
| [C₆H₃ClFO]⁺ | Loss of C₂H₄Br |
| [C₂H₄Br]⁺ | Bromoethyl cation |
| [C₈H₇ClFO]⁺ | Loss of Br radical |
| [C₆H₃BrClFO]⁺ | Loss of H |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are essential for identifying the functional groups present in this compound.
Characteristic Vibrational Modes of Halogenated Aromatic Ethers
The spectrum of this compound is defined by vibrations from the substituted benzene ring, the ether linkage, and the alkyl halide portion.
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org
Aliphatic C-H Stretch: The C-H bonds of the ethoxy group (-OCH₂CH₂Br) will exhibit stretching vibrations in the 3000-2850 cm⁻¹ range. uc.edu
Aromatic C=C Stretch: The benzene ring shows characteristic C=C in-ring stretching absorptions in the 1600-1475 cm⁻¹ region. libretexts.orguc.edu
Ether C-O-C Stretch: Aryl-alkyl ethers display strong, characteristic asymmetric C-O-C stretching bands between 1275-1200 cm⁻¹ and symmetric stretching bands between 1075-1020 cm⁻¹.
Distinction of C-Br, C-Cl, and C-F Stretches
The carbon-halogen bonds have distinct vibrational frequencies primarily due to the different masses of the halogen atoms and the bond strengths. These absorptions are typically found in the fingerprint region of the IR spectrum (below 1500 cm⁻¹).
C-F Stretch: The C-F bond is the strongest of the carbon-halogen bonds and involves the lightest halogen (excluding hydrogen). This results in a strong absorption at a relatively high frequency, typically in the 1250-1000 cm⁻¹ range.
C-Cl Stretch: The C-Cl stretching vibration is found at a lower frequency, generally in the 850-550 cm⁻¹ region. libretexts.orgresearchgate.net
C-Br Stretch: Due to the greater mass of bromine, the C-Br stretch occurs at an even lower frequency, typically observed in the 690-515 cm⁻¹ range. libretexts.org
The distinct regions for these vibrations allow for their individual assignment in the spectrum.
Table 2: Predicted Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | In-ring Stretch | 1600 - 1475 |
| Ether (Ar-O-CH₂) | Asymmetric C-O-C Stretch | 1275 - 1200 |
| Ether (Ar-O-CH₂) | Symmetric C-O-C Stretch | 1075 - 1020 |
| Aryl C-F | Stretch | 1250 - 1100 |
| Aryl C-Cl | Stretch | 850 - 550 |
| Alkyl C-Br | Stretch | 690 - 515 |
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides a quantitative determination of the mass percentages of each element in the compound, which serves to verify its empirical and molecular formula. For this compound, with the molecular formula C₈H₇BrClFO, the theoretical elemental composition can be calculated based on atomic masses. The experimental values must match these theoretical percentages within a narrow margin of error to confirm the stoichiometry and purity of the synthesized compound.
Table 3: Theoretical Elemental Composition of C₈H₇BrClFO
| Element | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 96.088 | 40.81 |
| Hydrogen (H) | 1.008 | 7.056 | 3.00 |
| Bromine (Br) | 79.904 | 79.904 | 33.93 |
| Chlorine (Cl) | 35.453 | 35.453 | 15.05 |
| Fluorine (F) | 18.998 | 18.998 | 8.07 |
| Oxygen (O) | 15.999 | 15.999 | 6.80 |
| Total | 235.50 | 100.00 |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from any isomers or reaction byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound. nih.govresearchgate.net In this technique, the compound is vaporized and passed through a capillary column where it is separated from other components based on its boiling point and interaction with the column's stationary phase.
For purity assessment, a GC analysis will produce a chromatogram where the primary peak corresponds to the target compound. The purity can be quantified by integrating the area of this peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of related compounds often use GC to certify purity. thermofisher.com
The mass spectrometer serves as a powerful detector, providing a mass spectrum for the compound as it elutes from the GC column. This confirms the identity of the peak by matching its fragmentation pattern to a known standard or by interpreting the fragmentation as described in section 4.2.2.
GC-MS is also highly effective for isomer separation. Positional isomers of this compound (e.g., 2-(2-Bromoethoxy)-4-chloro-1-fluorobenzene) would likely have slightly different retention times on a standard GC column due to differences in their polarity and volatility, allowing for their separation and individual identification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. For novel or specialized compounds such as this compound, HPLC methods are developed to determine purity, analyze reaction kinetics, or isolate the compound from complex mixtures. The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound in research and development settings.
Detailed, publicly available research findings specifically outlining HPLC methodologies for this compound are not extensively documented in peer-reviewed literature. However, based on the analysis of structurally similar halogenated aromatic ethers, a reverse-phase HPLC (RP-HPLC) method is the most probable approach for its analysis.
Hypothetical HPLC Method Development:
For a compound like this compound, a typical RP-HPLC method would likely employ a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic acid or phosphoric acid to ensure sharp peak shapes.
Detection is commonly achieved using a UV-Vis detector, with the detection wavelength set to a value where the analyte exhibits maximum absorbance, which for aromatic compounds is typically in the range of 210-280 nm. The flow rate is generally maintained around 1.0 mL/min for standard analytical columns (e.g., 4.6 mm internal diameter).
Illustrative Data Table for a Putative HPLC Analysis:
The following interactive table represents a hypothetical set of parameters and results for the analysis of this compound. This data is illustrative and intended to represent the type of information that would be generated during method development and validation.
| Parameter | Value |
| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 min |
| Theoretical Purity | >98% |
Detailed Research Findings:
While specific studies on this compound are scarce, research on analogous compounds provides a framework for its analysis. For instance, the analysis of similar bromo- and chloro-substituted aromatic compounds often utilizes RP-HPLC to resolve the main component from potential impurities arising from synthesis, such as starting materials or by-products. The selection of the mobile phase composition and gradient is crucial for achieving adequate separation. The hydrophobicity of this compound suggests that a mobile phase with a significant proportion of organic solvent would be necessary for its elution from a C18 column. Method validation would be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Computational and Theoretical Investigations of 1 2 Bromoethoxy 4 Chloro 2 Fluorobenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic environment of a molecule. Through these calculations, properties like molecular geometry, orbital energies, and charge distribution can be determined, which are crucial for predicting the molecule's stability and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate way, focusing on the electron density. Functionals like B3LYP, often paired with basis sets such as 6-311+G(d,p), are commonly employed to balance accuracy and computational cost. researchgate.netkarazin.ua
Table 1: Representative Optimized Geometrical Parameters for a Structurally Related Phenol (B47542) Fragment
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |
| Bond Length | C1-C2 | 1.39 Å |
| Bond Length | C2-C3 | 1.38 Å |
| Bond Length | C3-C4 | 1.38 Å |
| Bond Length | C4-C5 | 1.39 Å |
| Bond Length | C1-O | 1.36 Å |
| Bond Length | C4-F | 1.35 Å |
| Bond Angle | C1-C2-C3 | 120.1° |
| Bond Angle | C2-C3-C4 | 120.0° |
| Bond Angle | C2-C1-O | 120.5° |
| Data is based on a representative 2,6-dichloro-4-fluoro phenol fragment and serves as an illustrative example. researchgate.net |
The bromoethoxy side chain introduces additional conformational flexibility. DFT studies would explore the rotation around the C-O and C-C bonds of this chain to identify the global energy minimum conformation, which is critical for understanding its interactions and reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. francis-press.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For 1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the oxygen atom, while the LUMO would be distributed across the ring and potentially influenced by the electronegative halogen atoms. The energies of these orbitals dictate the molecule's behavior in reactions. Again, using data from the analogous 2,6-dichloro-4-fluoro phenol fragment can provide a representative understanding.
Table 2: Representative Frontier Molecular Orbital Energies for a Structurally Related Phenol Fragment
| Parameter | Method | Energy (eV) |
| HOMO Energy | B3LYP/6-311+G(d,p) | -6.78 eV |
| LUMO Energy | B3LYP/6-311+G(d,p) | -1.23 eV |
| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 5.55 eV |
| Data is based on a representative 2,6-dichloro-4-fluoro phenol fragment and serves as an illustrative example. researchgate.netkarazin.ua |
An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on a molecule's surface. youtube.com It is generated by calculating the electrostatic potential at various points on the electron density surface. These maps use a color scale, typically with red indicating regions of negative potential (electron-rich, nucleophilic sites) and blue indicating regions of positive potential (electron-poor, electrophilic sites). youtube.comresearchgate.net Green and yellow represent areas of neutral or intermediate potential.
For this compound, an ESP map would highlight the likely sites for chemical attack. The oxygen atom of the ethoxy group and the areas of the benzene (B151609) ring rich in electron density would appear reddish, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms and regions near the electronegative halogens might show a bluish tint, marking them as potential sites for nucleophilic interaction. This visual tool is invaluable for predicting intermolecular interactions and the regioselectivity of reactions. masterorganicchemistry.com
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling allows chemists to trace the energetic pathway of a chemical reaction from reactants to products. This is essential for understanding how a reaction occurs, what intermediates are formed, and what factors control the reaction rate.
A key reaction for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. wikipedia.orgchemrxiv.org Computationally, the mechanism of this SN2 reaction can be explored by locating the transition state (TS). The transition state is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. nist.gov
Methods like the Nudged Elastic Band (NEB) or similar path-based techniques are used to find the structure of the transition state. nih.gov Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. masterorganicchemistry.com The IRC analysis maps the minimum energy path connecting the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. This provides a detailed "movie" of the bond-breaking and bond-forming processes.
From the computed energies of the reactants, transition state, and products, crucial thermodynamic and kinetic parameters can be calculated. The activation barrier (or activation energy, Ea) is the energy difference between the reactants and the transition state. A lower activation barrier corresponds to a faster reaction rate.
The reaction enthalpy (ΔHrxn) is the difference in energy between the products and the reactants. A negative ΔHrxn indicates an exothermic reaction (releases heat), while a positive value indicates an endothermic reaction (absorbs heat).
For the synthesis of this compound from 4-chloro-2-fluorophenol (B1580588) and 1,2-dibromoethane (B42909), these calculations would provide a quantitative understanding of the reaction's feasibility and kinetics. While specific values for this reaction are not available in the literature, studies on similar SN2 reactions and ether C-O bond cleavages show that DFT methods can predict activation barriers and reaction energies with reasonable accuracy. nih.gov
Table 3: Illustrative Data Table for a Hypothetical Reaction Pathway
| Parameter | Description | Hypothetical Value (kcal/mol) |
| Ea (Activation Energy) | Energy difference between reactants and transition state. | +20.5 |
| ΔHrxn (Reaction Enthalpy) | Energy difference between products and reactants. | -15.2 |
| These values are purely illustrative for a generic Williamson ether synthesis and do not represent actual calculated data for the title compound. |
Molecular Dynamics Simulations for Conformational Space Exploration
The primary goal of MD simulations in this context is to sample the potential energy surface of the molecule by solving Newton's equations of motion for the system. This involves defining a force field, a set of empirical energy functions and parameters that describe the intra- and intermolecular interactions. Commonly used force fields for organic molecules include AMBER and CHARMM. The simulation would typically be initiated from an optimized geometry of the molecule and then run for a sufficient time scale (nanoseconds to microseconds) to ensure thorough sampling of the conformational landscape.
τ1 (C-C-O-C): Rotation around the C(aromatic)-O bond.
τ2 (C-O-C-C): Rotation around the O-C(ethyl) bond.
τ3 (O-C-C-Br): Rotation around the C(ethyl)-C(ethyl) bond.
By plotting the evolution of these dihedral angles over time and constructing Ramachandran-like plots (e.g., τ1 vs. τ2), the most stable and frequently occurring conformations can be identified. These stable conformers represent local minima on the potential energy surface. The relative populations of these conformers can be estimated from their free energies, which can be calculated from the simulation data using methods such as the Boltzmann distribution. The results of such simulations are critical for understanding how the bulky bromine atom and the electronic effects of the halogenated benzene ring influence the conformational preferences of the flexible side chain.
Prediction of Spectroscopic Parameters
Computational chemistry offers robust methods for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. The prediction of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra and confirm the structure of the synthesized compound.
The standard and widely accepted method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, which is a type of ab initio or Density Functional Theory (DFT) calculation. A typical computational workflow would involve:
Conformational Analysis: Identifying the low-energy conformers of the molecule, often through methods like molecular dynamics simulations as described above, or more simplified conformational searches.
Geometry Optimization: Optimizing the geometry of each significant conformer using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).
NMR Shielding Calculation: Performing a GIAO-DFT calculation on each optimized conformer to compute the isotropic magnetic shielding tensors.
Boltzmann Averaging: Calculating the Boltzmann-weighted average of the shielding constants for each nucleus based on the relative energies of the conformers.
Chemical Shift Calculation: Converting the averaged shielding constants to chemical shifts by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The predicted chemical shifts provide a theoretical spectrum that can be directly compared with experimental data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (aromatic) | 6.90 - 7.50 | C (aromatic, C-O) | 150 - 155 |
| H (OCH₂) | 4.20 - 4.50 | C (aromatic, C-F) | 155 - 160 (d, ¹JCF) |
| H (CH₂Br) | 3.60 - 3.90 | C (aromatic, C-Cl) | 125 - 130 |
| C (aromatic) | 115 - 130 | ||
| C (OCH₂) | 68 - 72 | ||
| C (CH₂Br) | 30 - 35 |
Note: The values in this table are representative and based on typical chemical shift ranges for similar functional groups. Actual predicted values would be obtained from specific quantum chemical calculations.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and fingerprinting a molecule. Computational methods can predict the vibrational frequencies and intensities, providing a theoretical spectrum that aids in the interpretation of experimental results.
The calculation of vibrational spectra is typically performed using DFT methods. The process involves:
Geometry Optimization: Finding the minimum energy structure of the molecule at a chosen level of theory (e.g., B3LYP/6-31G(d)).
Frequency Calculation: Computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies.
Intensity Calculation: The IR intensities are proportional to the square of the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability. These are calculated alongside the frequencies.
Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve agreement with experimental data.
The predicted IR and Raman spectra can be visualized as plots of intensity versus wavenumber (cm⁻¹), allowing for a direct comparison with experimental spectra. This can help in assigning specific absorption bands to particular vibrational modes of the molecule, such as C-H stretches, C-O-C ether stretches, and vibrations involving the carbon-halogen bonds.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=C Aromatic Ring Stretch | 1450 - 1600 | IR, Raman |
| C-O-C Asymmetric Stretch | 1200 - 1280 | IR (strong) |
| C-O-C Symmetric Stretch | 1020 - 1100 | Raman (strong) |
| C-F Stretch | 1100 - 1250 | IR (strong) |
| C-Cl Stretch | 700 - 850 | IR, Raman |
| C-Br Stretch | 500 - 650 | IR, Raman |
Note: The values in this table are representative and based on typical vibrational frequency ranges for the indicated functional groups. Precise values would be the result of specific quantum chemical calculations.
Synthetic Utility As a Precursor in Advanced Molecular Architectures
Building Block in Heterocyclic Chemistry
The presence of the bromoethoxy chain and the halogenated aromatic core allows for the synthesis of a variety of heterocyclic compounds through several reaction pathways.
The bromoethoxy functionality of 1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene is a key feature that can be exploited for the synthesis of oxygen-containing heterocycles. Intramolecular cyclization, a common strategy in heterocyclic synthesis, can be initiated by the reaction of the ether oxygen with the terminal bromine of the ethoxy chain. This process can lead to the formation of five-membered benzofuran (B130515) or six-membered benzoxepine (B8326511) derivatives, depending on the reaction conditions and the point of ring closure on the aromatic ring.
For instance, in analogous systems, the intramolecular cyclization of 2-(2-bromoethoxy)-acetophenones under basic conditions has been shown to yield 3,4-dihydro rsc.orgbenzoxepin-5(2H)-ones in high yields. ekb.eg This suggests a similar potential for this compound to form the corresponding chloro- and fluoro-substituted benzoxepine core. The reaction typically proceeds via an intramolecular Williamson ether synthesis, where the phenoxide, generated in situ or from a precursor, displaces the bromide.
| Reactant | Product | Conditions | Yield |
| 2-(2-Bromoethoxy)-acetophenone | 3,4-Dihydro rsc.orgbenzoxepin-5(2H)-one | NaH, THF | High |
Alternatively, the formation of substituted benzofurans is also a plausible outcome. While direct literature on the cyclization of the title compound is not available, related studies on halo-substituted bromoalkoxybenzenes demonstrate the feasibility of such transformations, often catalyzed by transition metals like palladium or copper.
Annulation reactions, which involve the formation of a new ring onto an existing one, can be envisioned using this compound as a substrate. The halogenated benzene (B151609) ring can participate in various carbon-carbon bond-forming reactions to build fused polycyclic systems. Palladium-catalyzed annulation reactions of aryl halides are a powerful tool in this regard. rsc.org
For example, palladium-catalyzed annulation of arynes with 2-halobenzaldehydes has been successfully employed for the synthesis of fluoren-9-ones. rsc.org Although this specific reaction does not directly apply to the bromoethoxy derivative, it highlights the potential of the chloro- and fluoro-substituted aromatic ring to undergo transition-metal-catalyzed C-H activation and annulation processes, leading to complex fused architectures. The specific regiochemistry of such reactions would be influenced by the electronic and steric effects of the chloro, fluoro, and bromoethoxy substituents.
The versatility of this compound extends to the synthesis of nitrogen and sulfur-containing heterocycles through derivatization of the bromoethoxy group. nih.govorganic-chemistry.org The terminal bromine is a good leaving group and can be readily displaced by nitrogen or sulfur nucleophiles.
For the synthesis of nitrogen heterocycles, the bromoethoxy group can be converted to an azidoethoxy group by reaction with sodium azide (B81097). rsc.org Subsequent reduction of the azide to an amine, followed by intramolecular cyclization or reaction with another electrophile, can lead to a variety of nitrogen-containing rings. General methods for the synthesis of amines from alkyl halides are well-established and include direct reaction with ammonia (B1221849) or primary amines, or through methods like the Gabriel synthesis. rsc.org
| Reagent | Intermediate | Application |
| Sodium Azide | 1-(2-Azidoethoxy)-4-chloro-2-fluorobenzene | Precursor to amino derivatives for N-heterocycle synthesis |
| Thiourea (B124793) | S-(2-(4-chloro-2-fluorophenoxy)ethyl)isothiouronium bromide | Precursor to thiol derivatives for S-heterocycle synthesis |
For sulfur heterocycles, the bromoethoxy group can react with a sulfur nucleophile, such as thiourea followed by hydrolysis, to generate a thiol. nih.gov This thiol can then undergo intramolecular cyclization onto the aromatic ring or react with other functional groups to form sulfur-containing heterocycles like benzothiazines or benzothiepines. The greater nucleophilicity of sulfur compared to oxygen often facilitates these reactions. nih.gov
Monomer and Scaffold in Polymer Chemistry
The presence of multiple reactive sites makes this compound an interesting candidate for the synthesis and modification of advanced polymers.
This compound can be considered a potential monomer for the synthesis of poly(arylene ether)s. In a polycondensation reaction, the bromoethoxy group could be transformed into a phenoxide, which could then react with the activated fluoro or chloro positions of another monomer unit in a nucleophilic aromatic substitution (SNA_r) reaction. The reactivity of the C-F bond is generally higher than the C-Cl bond in such reactions, which could allow for selective polymerization.
Fluorinated poly(arylene ether)s are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and low dielectric constants. rsc.org The incorporation of both fluorine and chlorine into the polymer backbone could offer a fine-tuning of these properties. The synthesis of poly(arylene ether)s often involves the reaction of a bisphenol with an activated dihalide monomer in the presence of a base. nih.gov
| Monomer Type | Polymer Class | Key Properties |
| Dihalogenated Aromatic Ethers | Poly(arylene ether)s | High thermal stability, chemical resistance, low dielectric constant |
| Fluorinated and Chlorinated Monomers | Fluorinated Poly(arylene ether)s | Enhanced solubility, modified electronic properties |
The presence of three distinct halogen atoms (Br, Cl, F) on the molecule offers significant potential for post-polymerization modification. If a polymer is synthesized utilizing, for example, the fluoro and chloro positions for chain growth, the bromoethoxy group would remain as a pendant functionality along the polymer backbone. This bromine can be a versatile handle for a wide range of chemical transformations.
Post-polymerization modification is a powerful technique to introduce various functionalities onto a polymer chain, thereby altering its properties for specific applications. researchgate.net The bromo group on the side chain could be substituted with various nucleophiles to introduce new functional groups, or it could be used in cross-coupling reactions to attach more complex moieties. The differential reactivity of the C-Br, C-Cl, and C-F bonds to various catalytic systems could allow for selective and sequential modifications, leading to highly complex and functionalized polymer architectures.
Controlled Polymerization Techniques Utilizing Reactive Halogen Groups
The this compound molecule is a prime candidate for use as an initiator in controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). cmu.edu The bromoethoxy group contains a primary alkyl halide, which can be readily activated to initiate polymerization. ATRP is a powerful method for synthesizing polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. cmu.eduacs.org
The general mechanism of ATRP involves the reversible activation of the carbon-bromine bond by a transition metal catalyst, typically a copper(I) complex. acs.org This process generates a radical that can then react with monomer units, such as styrenes or (meth)acrylates, to propagate the polymer chain. cmu.edu The reversible nature of the activation-deactivation cycle allows for a controlled growth of the polymer chains, minimizing termination and chain transfer reactions. acs.org
Using this compound as an initiator would result in polymers featuring the substituted phenyl ether moiety at one end of the chain and a terminal bromine atom at the other. cmu.edu This terminal bromine can be subsequently modified through various chemical transformations, enabling the synthesis of block copolymers or other functionalized materials. cmu.edu Furthermore, the incorporation of fluorine into polymers is known to impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical and dielectric characteristics, making this initiator a valuable tool for creating advanced functional polymers. usm.eduresearchgate.net
Table 1: Hypothetical ATRP Reaction Using this compound
| Component | Role | Example |
| Initiator | Source of the initial radical and end-group | This compound |
| Monomer | Repeating unit of the polymer | Styrene, Methyl Methacrylate |
| Catalyst | Transition metal complex for C-Br activation | Copper(I) Bromide (CuBr) |
| Ligand | Solubilizes and tunes the activity of the catalyst | 2,2'-Bipyridine (bpy) or other nitrogen-based ligands |
| Solvent | Medium for the reaction | Toluene, Anisole, or Diphenyl Ether |
| Temperature | Controls reaction rate and equilibrium | Typically 80-130 °C |
Intermediate in the Synthesis of Functional Organic Materials
Contribution to the Design of Novel Organic Building Blocks for Materials Science
The structural complexity of this compound makes it a highly valuable building block for the synthesis of advanced organic materials. tcichemicals.combldpharm.com Polyhalogenated aromatic compounds are fundamental precursors in the fields of medicinal chemistry and materials science, where the specific pattern of halogenation can dictate biological activity or physical properties. nih.govnih.gov
The presence of a reactive bromoethoxy handle combined with a uniquely substituted aromatic core allows this molecule to serve as a scaffold for constructing more complex structures. It can be incorporated into liquid crystals, high-performance polymers, and other functional materials where the interplay of its constituent parts can be exploited. nih.govnih.gov The fluorinated aromatic portion, in particular, is a key feature in the design of materials with high thermal stability and specialized optical or electronic properties. researchgate.netnih.gov Therefore, this compound is not just an intermediate but a strategic component for creating novel molecular architectures with tailored functionalities.
Strategic Placement of Halogens and Ether Linkages for Tunable Properties
The specific arrangement of atoms and functional groups in this compound allows for the fine-tuning of molecular properties, a key principle in modern materials design.
Halogen Atoms (F, Cl, Br) : The presence of three different halogens on the molecule provides multiple points for property modulation. The fluorine atom, being highly electronegative, significantly influences the electronic nature of the aromatic ring and can enhance thermal stability. researchgate.net Furthermore, both the chlorine and bromine atoms attached to the ring, as well as the bromine on the ethoxy chain, can participate in halogen bonding. This is a highly directional non-covalent interaction that is critical for controlling the self-assembly of molecules in crystal engineering and the design of supramolecular materials. nih.govresearchgate.net The strength and geometry of these halogen bonds can be tuned by the substitution pattern on the aromatic ring, allowing for precise control over the final material's structure and properties. researchgate.netnih.govresearchgate.net
Ether Linkage (-O-) : The ether linkage introduces flexibility into the molecular structure. In polymeric materials, such linkages can disrupt the rigidity of polyaromatic systems, potentially reducing brittleness. nih.gov The oxygen atom itself can act as a hydrogen or halogen bond acceptor, providing another site for controlling intermolecular interactions. acs.org The ether group also impacts the molecule's polarity and solubility, which are important considerations in both synthesis and application. nih.gov
Table 2: Influence of Structural Components on Molecular Properties
| Component | Primary Influence | Potential Effect |
| Fluorine | High Electronegativity, Halogen Bonding | Modifies electronic properties, enhances thermal stability, tunes non-covalent interactions. researchgate.netresearchgate.net |
| Chlorine | Halogen Bonding, Steric Effects | Directs self-assembly through intermolecular interactions. nih.govresearchgate.net |
| Bromine | Leaving Group Ability, Halogen Bonding | Primary site for functionalization, participates in halogen bonding. nih.govbloomtechz.com |
| Ether Linkage | Flexibility, Polarity, H-bond Acceptor | Improves processability of derived polymers, influences solubility, provides site for intermolecular bonding. nih.govacs.org |
Design Strategies for Novel Molecular Systems
Derivatization for Creation of Libraries of Substituted Aryl Ethers
This compound is an excellent starting material for combinatorial chemistry and the creation of libraries of substituted aryl ethers. The most straightforward approach involves the derivatization of the bromoethoxy side chain. The primary alkyl bromide is highly susceptible to nucleophilic substitution, likely via an SN2 mechanism, allowing the bromine atom to be displaced by a wide variety of nucleophiles. bloomtechz.comlibretexts.org
This strategy enables the rapid synthesis of a diverse array of compounds from a single precursor. By reacting the parent molecule with different amines, alkoxides, thiolates, cyanides, or azides, a library of derivatives with different terminal functional groups can be generated. This is a common and powerful technique in drug discovery and materials science for screening new compounds for desired biological activities or physical properties. nih.gov
Table 3: Examples of Derivatization via Nucleophilic Substitution
| Nucleophile | Reagent Example | Resulting Functional Group |
| Amine | R-NH₂ | Secondary Amine (-NHR) |
| Alkoxide | R-O⁻ Na⁺ | Ether (-OR) |
| Thiolate | R-S⁻ Na⁺ | Thioether (-SR) |
| Cyanide | KCN | Nitrile (-CN) |
| Azide | NaN₃ | Azide (-N₃) |
Leveraging Bromine as a Leaving Group for Further Functionalization
The bromine atom of the bromoethoxy group is the most reactive site on the molecule and serves as a key handle for further functionalization. Its utility as a leaving group can be exploited in several powerful synthetic transformations.
Nucleophilic Substitution : As previously discussed, the C-Br bond is readily cleaved by a wide range of nucleophiles. This reaction is typically efficient for primary alkyl halides and proceeds via an SN2 pathway, allowing for the direct attachment of various functional moieties to the ethoxy side chain. bloomtechz.comlibretexts.org
Cross-Coupling Reactions : While palladium-catalyzed cross-coupling reactions traditionally target aryl halides, modern methods, often employing nickel catalysts, have expanded the scope to include sp³-hybridized alkyl halides. nih.govnrochemistry.com This allows the bromoethoxy group to participate in reactions like Suzuki or Negishi couplings to form new carbon-carbon bonds, linking the aryl ether core to other organic fragments. nih.govnih.gov
Grignard Reagent Formation : The reaction of this compound with magnesium metal can convert the bromoethoxy group into the corresponding Grignard reagent, 1-(2-magnesiobromoethoxy)-4-chloro-2-fluorobenzene. This organometallic compound is a potent nucleophile that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, esters), providing a powerful method for carbon-carbon bond formation. bloomtechz.com
These strategies demonstrate the exceptional versatility of the bromoethoxy group, enabling the covalent attachment of this complex aryl ether to a vast range of other molecular systems.
Table 4: Key Functionalization Reactions of the Bromoethoxy Group
| Reaction Type | Reagents | Bond Formed | Utility |
| Nucleophilic Substitution | Nucleophiles (e.g., R-NH₂, R-O⁻) | C-N, C-O, C-S, etc. | Introduction of diverse functional groups. bloomtechz.com |
| Cross-Coupling (e.g., Suzuki) | Boronic Acid (R-B(OH)₂), Pd or Ni Catalyst, Base | C-C | Connection to other aryl or alkyl groups. nrochemistry.com |
| Grignard Formation | Mg, Anhydrous Ether | C-Mg | Creation of a strong carbon nucleophile for reaction with electrophiles. bloomtechz.com |
Exploiting Fluorine and Chlorine for Directed Synthesis and Reactivity Control
The synthetic utility of "this compound" as a precursor for advanced molecular architectures is profoundly influenced by the electronic properties of its halogen substituents. The fluorine and chlorine atoms on the aromatic ring are not mere passive components; they are powerful control elements that dictate the regioselectivity of subsequent chemical transformations. Their distinct inductive and resonance effects create a nuanced reactivity map on the benzene ring, which can be strategically exploited for directed synthesis.
The primary mechanism through which these halogens exert control is by modulating the electron density and acidity of the ring's carbon atoms. Both fluorine and chlorine are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the ring toward electrophilic aromatic substitution. csbsju.eduvedantu.com However, they also possess lone pairs of electrons that can be donated to the aromatic system via resonance (+R), which directs incoming electrophiles to the ortho and para positions. vedantu.com In the case of this compound, the interplay of these effects, particularly the dominant directing power of fluorine in metallation reactions, allows for precise control over bond formation.
Directed Ortho-Metallation: The Dominance of Fluorine
One of the most powerful strategies for functionalizing substituted aromatic compounds is directed ortho-metallation, typically achieved through lithiation. In this process, a strong base, such as an organolithium reagent, selectively removes a proton from the position ortho to a directing group. For halogenated benzenes, fluorine is recognized as one of the most potent directing groups for metallation. epfl.chresearchgate.net
Studies on chloro- and bromo-substituted fluoroarenes have demonstrated that deprotonation almost invariably occurs at the position adjacent to the fluorine atom. epfl.chresearchgate.net This directing effect is so pronounced that it overrides the influence of other halogens on the ring. In the context of this compound, the fluorine atom at C2 powerfully directs lithiation to the C3 position. This is due to the ability of the highly electronegative fluorine to stabilize the resulting carbanion through an inductive effect and coordination with the lithium cation.
This regioselectivity is crucial for synthesis, as it provides a reliable pathway to introduce a wide variety of electrophiles specifically at the C3 position, a site that might be difficult to access through other synthetic methods. The general reaction scheme is outlined below:
| Reactant | Reagents | Intermediate | Product |
| This compound | 1. Strong Base (e.g., LDA, n-BuLi) 2. Electrophile (E+) | 3-Lithio-1-(2-bromoethoxy)-4-chloro-2-fluorobenzene | 3-E-1-(2-bromoethoxy)-4-chloro-2-fluorobenzene |
This table illustrates a general transformation. LDA (Lithium diisopropylamide) and n-BuLi (n-Butyllithium) are common bases. The electrophile (E+) can be a variety of functional groups.
This predictable outcome prevents the formation of isomeric mixtures and allows for the construction of complex, multi-substituted aromatic structures from a single, well-defined pathway. The acidity of C-H bonds is significantly increased by an adjacent fluorine substituent, making this position the kinetic and thermodynamic site of deprotonation. nih.govacs.org
Halogen Atoms as Versatile Synthetic Handles
Beyond directing metallation, the chlorine atom at C4 and the bromine atom within the ethoxy side chain serve as valuable synthetic handles for cross-coupling reactions. While the C-F bond is generally the strongest and least reactive in such reactions, the C-Cl and C-Br bonds can be selectively activated using appropriate transition-metal catalysts, typically those based on palladium.
A related compound, 1-Bromo-2-chloro-4-fluorobenzene, demonstrates this utility. It is used to prepare a boronic acid by first forming a Grignard reagent at the more reactive bromo-position, which then undergoes reaction with trimethyl borate. ossila.com This boronic acid derivative serves as a catalyst in peptide synthesis. ossila.com A similar strategy could be applied to derivatives of this compound, where the chlorine at C4 could participate in cross-coupling reactions like the Suzuki-Miyaura coupling to form C-C bonds or the Buchwald-Hartwig amination to form C-N bonds.
The differential reactivity of C-Br vs. C-Cl bonds (C-Br is more reactive) allows for sequential functionalization. For instance, the bromine on the side chain could potentially be displaced or used in a coupling reaction under milder conditions, leaving the C-Cl bond intact for a subsequent transformation under more forcing conditions. The chlorine atom, being directly attached to the aromatic ring, provides a site for introducing aryl, alkyl, or amino groups, further expanding the molecular complexity that can be built upon this scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene, and what experimental conditions are critical for high yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or etherification. A typical approach involves reacting 4-chloro-2-fluorophenol with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromoethoxy group. Temperature control (60–80°C) and anhydrous conditions are critical to avoid hydrolysis of the bromoethyl group .
- Data Consideration : Evidence from similar bromoethoxy-substituted aromatics (e.g., 1-(2-Bromoethoxy)-4-iodobenzene) highlights the importance of stoichiometric excess of 1,2-dibromoethane (1.5–2.0 eq) to suppress di-alkylation byproducts .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodology :
- NMR : ¹H NMR (CDCl₃) shows distinct signals: δ 4.3–4.5 ppm (OCH₂CH₂Br), δ 6.8–7.2 ppm (aromatic protons). ¹³C NMR confirms the bromoethoxy group (C-Br at ~30 ppm) and aromatic substitution patterns .
- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak at m/z 265 (C₈H₆BrClFO⁺) .
- FT-IR : Peaks at 1240 cm⁻¹ (C-O-C stretch) and 550–600 cm⁻¹ (C-Br stretch) validate the functional groups .
Q. What are the primary reactivity patterns of the bromoethoxy group in this compound under nucleophilic conditions?
- Methodology : The bromine atom in the ethoxy chain is highly susceptible to nucleophilic substitution (SN2). For example, reaction with amines (e.g., piperidine) in THF at 0–25°C yields secondary amines, while elimination to form vinyl ethers may occur at elevated temperatures (>50°C) .
- Key Data : In reactions with NaN₃, the bromoethoxy group is replaced by an azide group within 2–4 hours at 50°C, with yields >85% .
Advanced Research Questions
Q. How can elimination side reactions be minimized during nucleophilic substitutions involving the bromoethoxy group?
- Strategies :
- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce elimination .
- Maintain low reaction temperatures (0–25°C) and employ bulky bases (e.g., DBU) to favor SN2 over E2 pathways .
Q. How do steric and electronic effects influence the regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring?
- Analysis :
- Electronic Effects : The electron-withdrawing Cl and F groups meta-direct electrophiles (e.g., nitration) to the para position relative to the bromoethoxy group.
- Steric Effects : The bulky bromoethoxy group hinders ortho substitution. Computational DFT studies (B3LYP/6-31G*) confirm higher activation energy for ortho attack (ΔΔG‡ = +3.2 kcal/mol vs. para) .
Q. What computational methods are used to predict the stability and reactivity of this compound in solution?
- Methodology :
- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, DCM) predict solvation effects on SN2 reactivity.
- DFT Calculations : B3LYP/6-311++G** level calculations model bond dissociation energies (C-Br: ~65 kcal/mol) and transition states for substitution reactions .
- Data Contradiction : Some studies suggest solvent polarity has minimal impact on SN2 rates due to the compound’s low solubility in polar media, necessitating experimental validation .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
